2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione

Medicinal Chemistry Vasodilator Development Coordination Chemistry

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione (CAS 6950-36-3; also referenced as CAS 4336-02-1) is a synthetic small-molecule heterocycle belonging to the 1,4-phthalazinedione class, with the molecular formula C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol. The compound features a 2,3-dihydrophthalazine-1,4-dione core N-substituted at the 2-position with a 2-(pyridin-2-yl)ethyl side chain.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 6950-36-3
Cat. No. B11967249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione
CAS6950-36-3
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=CC=N3
InChIInChI=1S/C15H13N3O2/c19-14-12-6-1-2-7-13(12)15(20)18(17-14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H,17,19)
InChIKeySZCUIKPBXBGBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione (CAS 6950-36-3): Chemical Class and Foundational Characteristics for Scientific Procurement


2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione (CAS 6950-36-3; also referenced as CAS 4336-02-1) is a synthetic small-molecule heterocycle belonging to the 1,4-phthalazinedione class, with the molecular formula C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol . The compound features a 2,3-dihydrophthalazine-1,4-dione core N-substituted at the 2-position with a 2-(pyridin-2-yl)ethyl side chain . The phthalazine ring system serves as a positional isomer and isostere of quinazoline, the nucleus of clinically established vasodilators such as hydralazine [1]. This compound is catalogued by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research .

Why Generic Substitution Fails for 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione: Structural Nuances That Preclude In-Class Interchangeability


Within the 1,4-phthalazinedione family, minor structural perturbations produce substantial shifts in biological activity, target engagement, and physicochemical properties. The substitution pattern on the phthalazine nitrogen atoms, the nature of the N-linked side chain, and the positional isomerism of the pyridyl ring (2-pyridyl vs. 4-pyridyl) each govern both vasorelaxant potency and endothelium-dependent versus endothelium-independent mechanisms [1]. Furthermore, the 2,3-dihydrophthalazine-1,4-dione scaffold has been validated as a nicotinamide-mimicking pharmacophore for mono-ADP-ribosyltransferase (PARP10/15) inhibition, where substituent identity dictates selectivity over other PARP family members [2]. Consequently, broad class-level assumptions—e.g., that any phthalazinedione can substitute for another as a vasodilator probe or PARP inhibitor scaffold—are scientifically invalid without compound-specific comparative data.

Quantitative Differentiation Evidence for 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione (CAS 6950-36-3) Against Closest Structural Analogs


Positional Isomer Differentiation: 2-Pyridyl vs. 4-Pyridyl Substitution Dictates Metal-Coordination Geometry and Target Engagement Potential

The target compound bears a 2-pyridyl-ethyl substituent at the N2 position, distinguishing it from its closest positional isomer, 2,3-dihydro-2-(2-(4-pyridyl)-ethyl)-1,4-phthalazinedione (CAS 4336-04-3) . The 2-pyridyl isomer places the pyridine nitrogen in an ortho relationship to the ethylene linker, creating a 1,2-ethylenediamine-like motif capable of bidentate metal-chelate formation. In contrast, the 4-pyridyl isomer positions the nitrogen para to the linker, precluding intramolecular chelation and yielding a monodentate interaction profile . This structural distinction is directly relevant to phthalazinedione-mediated vasorelaxation, which depends on modulation of calcium channels and endothelial nitric oxide signaling—pathways sensitive to metal-ion homeostasis [1].

Medicinal Chemistry Vasodilator Development Coordination Chemistry

Scaffold-Class Validation: 2,3-Dihydrophthalazine-1,4-dione as a Nicotinamide-Mimicking PARP10/15 Inhibitor Pharmacophore

The 2,3-dihydrophthalazine-1,4-dione core, which forms the scaffold of the target compound, was identified as a new nicotinamide-mimicking PARP10 inhibitor scaffold in a systematic medicinal chemistry campaign [1]. Functionalized derivatives bearing cycloalkyl, o-fluorophenyl, and thiophene substituents achieved IC₅₀ values of 130–160 nM against PARP10, making them the most potent PARP10 inhibitors reported at the time of publication [1]. These compounds also inhibited PARP15 with low micromolar IC₅₀ values while sparing other tested poly- and mono-ART family members, establishing dual mono-ART selectivity [1]. A subsequent optimization study yielded compounds with nanomolar PARP10 potency and up to 75-fold selectivity over PARP15 [2].

PARP Inhibition Mono-ADP-Ribosyltransferase Chemical Probe Development

Vasorelaxant Class Membership: Phthalazinedione Core Enables Both Endothelium-Dependent and -Independent Vasorelaxation at Low Micromolar Concentrations

The phthalazinedione class has demonstrated vasorelaxant activity in isolated rat thoracic aortic ring assays. In the 2014 structure–activity relationship study by Munín et al., most 1,4-phthalazinedione derivatives achieved near-total relaxation of phenylephrine-precontracted aortic rings at low micromolar concentrations [1]. Critically, the presence of functional endothelium significantly reduced EC₅₀ values for most compounds, indicating an endothelium-dependent component to their mechanism [1]. Compounds 2d and 5d were identified as lead candidates. The clinically used vasodilator hydralazine, which shares the phthalazine nucleus, requires approximately 1 mM for in vitro vasodilator effects in rat aorta—substantially higher concentrations than the low micromolar range reported for newer phthalazinedione derivatives [1].

Cardiovascular Pharmacology Vasorelaxation Hypertension Research

Patent-Backed Neurological and Glutamatergic Application Space for Pyridylphthalazinediones

Patent SK-283536-B6 (priority date 1996/07/25, assigned to Merz Pharma GmbH & Co. KGaA) discloses pyridylphthalazinediones of formula (II) wherein R₁ and R₂ are selected from hydrogen, halogen, and methoxy, or together form methylenedioxy, for treating neurological diseases associated with excitotoxicity and malfunction of glutamatergic neuronal transmission [1]. The target compound, as an unsubstituted (R₁=R₂=H) pyridylphthalazinedione, falls within the generic scope of this patent family. This positions the compound as a potential scaffold for developing neuroprotective agents targeting glutamate-mediated excitotoxicity, a mechanism implicated in stroke, traumatic brain injury, and neurodegenerative disorders [1].

Neurological Disease Glutamatergic Transmission Neuroprotection

Prioritized Research and Industrial Application Scenarios for 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione (CAS 6950-36-3)


Chemical Probe Development for Mono-ADP-Ribosyltransferase PARP10/15 with a Novel Substituent Vector

Investigators seeking to expand the structure–activity relationship landscape of PARP10/15 inhibitors can employ this compound as a starting scaffold bearing an unexplored N2-(pyridin-2-yl)ethyl substituent. The parent 2,3-dihydrophthalazine-1,4-dione core is validated as a nicotinamide-mimicking pharmacophore with IC₅₀ values of 130–160 nM for optimized derivatives [1]. The pyridyl-ethyl side chain introduces a metal-coordination-competent motif absent in published cycloalkyl and fluorophenyl series, potentially enabling interactions with active-site metal ions or adjacent residues in the PARP10/15 nicotinamide pocket . Follow-up optimization has demonstrated that minor modifications to this scaffold can achieve up to 75-fold selectivity for PARP10 over PARP15 and ≥18-fold over the broader PARP family [2].

Vasodilator Structure–Activity Relationship Studies Leveraging Phthalazine-Quinazoline Isosterism

The phthalazine ring is the isostere and positional isomer of quinazoline, the core of clinically used α₁-adrenergic antagonists such as prazosin, terazosin, and doxazosin [1]. This compound, with its 2-pyridyl-ethyl N2-substitution, presents a structurally distinct entry in phthalazinedione vasorelaxant SAR. Class-level data demonstrate that N,N′-disubstituted phthalazinediones achieve near-complete vasorelaxation of rat aortic rings at low micromolar concentrations, with endothelium presence significantly reducing EC₅₀ values [1]. Researchers comparing phthalazine-based and quinazoline-based vasodilators can use this compound to probe how pyridyl-ethyl substitution affects potency, endothelium dependence, and calcium-channel modulation relative to established agents.

Neurological Excitotoxicity Research Using a Patent-Expired Pyridylphthalazinedione Scaffold

The compound falls within the Markush claims of patent SK-283536-B6, which covers pyridylphthalazinediones for treating neurological diseases associated with glutamatergic excitotoxicity [1]. With the priority date of 1996 and publication in 2003, this patent family is now expired in most jurisdictions, providing freedom-to-operate for research and development. Academic and industrial groups investigating glutamate receptor modulation, NMDA/AMPA antagonist development, or neuroprotective strategies in stroke and neurodegeneration models can utilize this compound as a synthetically accessible lead scaffold without IP encumbrance [1].

Coordination Chemistry and Metal-Chelating Pharmacophore Design

The 2-(pyridin-2-yl)ethyl substituent creates a 1,2-ethylenediamine-like chelation motif with the phthalazine ring nitrogen, enabling bidentate metal coordination. This structural feature distinguishes the compound from its 4-pyridyl positional isomer (CAS 4336-04-3), which can only engage in monodentate pyridine-metal interactions [1]. For medicinal chemists designing metal-dependent enzyme inhibitors (e.g., matrix metalloproteinases, histone deacetylases, or metallo-β-lactamases), or for inorganic chemists studying metal-chelate complexes with heterocyclic ligands, this compound provides a unique scaffold combining a phthalazinedione pharmacophore with a built-in chelating arm .

Quote Request

Request a Quote for 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.